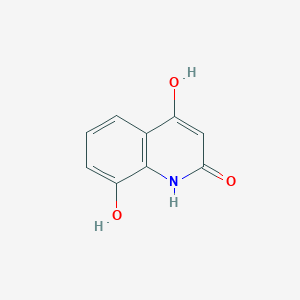
4,8-Dihydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dihydroxyquinolin-2(1H)-one, also known as xanthurenic acid, is an organic compound with the molecular formula C10H7NO4. It is a derivative of quinoline and is known for its role in the metabolism of tryptophan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4,8-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in the metabolism of tryptophan and its potential as a biomarker for certain diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,8-Dihydroxyquinolin-2(1H)-one involves its interaction with metabotropic glutamate receptors (mGluRs). It acts as an agonist for Group II mGluRs, which are involved in modulating neurotransmission in the brain. This interaction can influence various signaling pathways and has implications for the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline structure but differs in its functional groups and biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Known for its chelating properties, this compound is used in various industrial and medical applications.
Uniqueness: 4,8-Dihydroxyquinolin-2(1H)-one is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4,8-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-4,11H,(H2,10,12,13) |
InChI-Schlüssel |
LXBDEBBMABEMNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


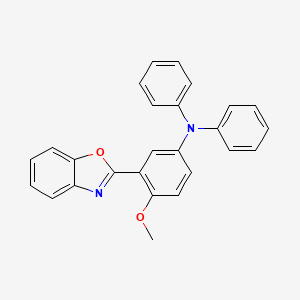
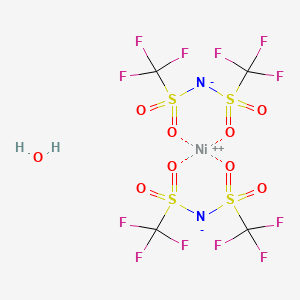
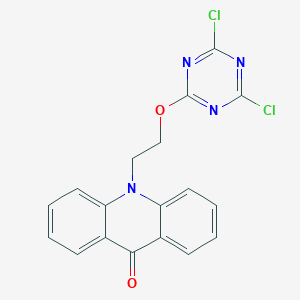
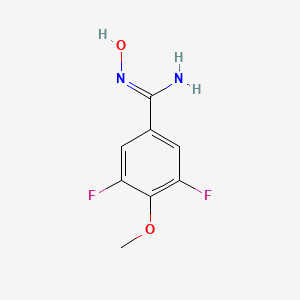



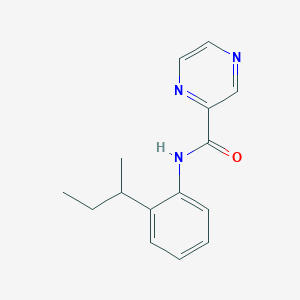
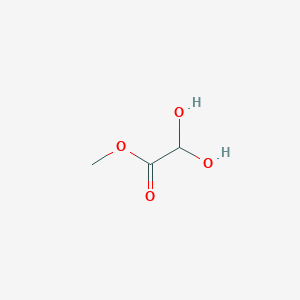
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
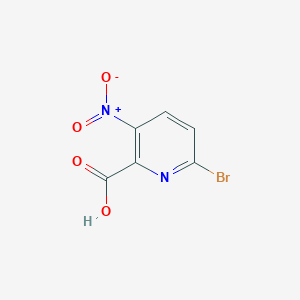
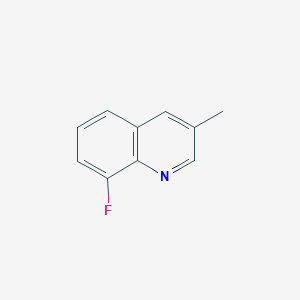
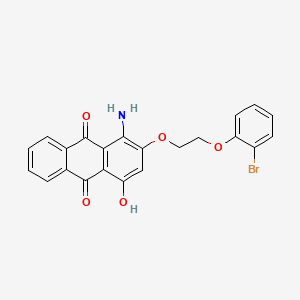
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
